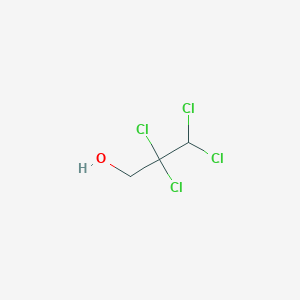
2,2,3,3-Tetrachloropropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3-Tetrachloropropan-1-ol is a chlorinated organic compound with the molecular formula C3H4Cl4O It is characterized by the presence of four chlorine atoms attached to the carbon atoms in the propanol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetrachloropropan-1-ol typically involves the chlorination of propanol derivatives. One common method is the chlorination of 1,2,3-trichloropropane using chlorine gas in the presence of actinic light. This process involves multiple steps, including dehydrochlorination and isomerization, to achieve the desired tetrachlorinated product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination and fractionation to separate the desired product from by-products. The use of catalysts and optimized reaction conditions ensures higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,3,3-Tetrachloropropan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or carboxylic acids.
Reduction: Formation of less chlorinated derivatives.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or zinc in acidic conditions.
Substitution: Nucleophiles like sodium hydroxide or ammonia.
Major Products:
Oxidation: Tetrachloropropanal or tetrachloropropanoic acid.
Reduction: Dichloropropanol or trichloropropanol.
Substitution: Various substituted propanols depending on the nucleophile used
Applications De Recherche Scientifique
2,2,3,3-Tetrachloropropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chlorinated compounds.
Biology: Studied for its effects on biological systems and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of pesticides, solvents, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,2,3,3-Tetrachloropropan-1-ol involves its interaction with molecular targets through its chlorinated structure. The presence of multiple chlorine atoms enhances its reactivity, allowing it to participate in various chemical reactions. In biological systems, it may interact with enzymes and proteins, leading to specific biochemical effects .
Comparaison Avec Des Composés Similaires
2,2,3,3-Tetrachloropropanal: Similar structure but with an aldehyde group.
2,2,3,3-Tetrachloropropanoic acid: Similar structure but with a carboxylic acid group.
1,2,3-Trichloropropane: Fewer chlorine atoms and different reactivity.
Uniqueness: 2,2,3,3-Tetrachloropropan-1-ol is unique due to its specific arrangement of chlorine atoms and hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
2736-74-5 |
|---|---|
Formule moléculaire |
C3H4Cl4O |
Poids moléculaire |
197.9 g/mol |
Nom IUPAC |
2,2,3,3-tetrachloropropan-1-ol |
InChI |
InChI=1S/C3H4Cl4O/c4-2(5)3(6,7)1-8/h2,8H,1H2 |
Clé InChI |
CMNKACUORHFGGT-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(Cl)Cl)(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4h-Imidazo[4,5,1-ij]quinoline](/img/structure/B14750038.png)
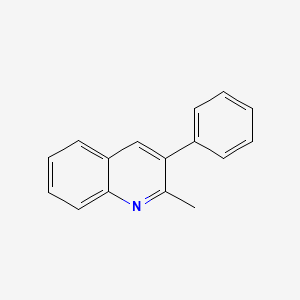
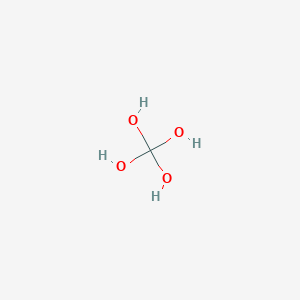
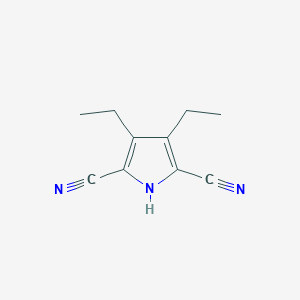
![8-(diheptylamino)-N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octanamide](/img/structure/B14750059.png)
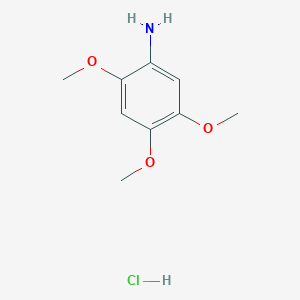
![(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole](/img/structure/B14750074.png)
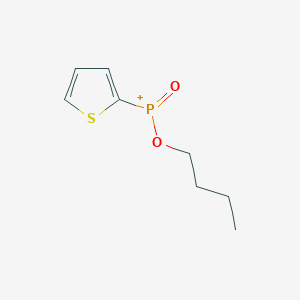
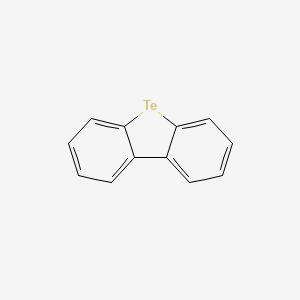
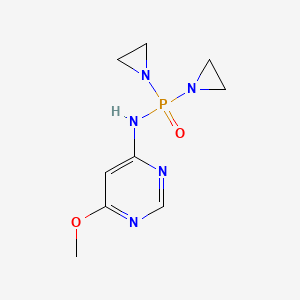
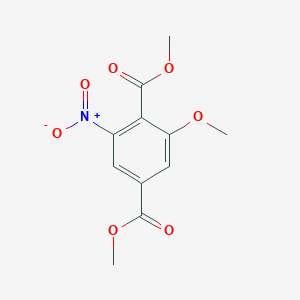
![[(2S)-oxolan-2-yl]methyl (2R)-2-[4-(6-chloranylquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B14750103.png)
![Spiro[2.5]octa-4,7-dien-6-one](/img/structure/B14750108.png)

